[(4-Chlorophenyl)methyl](hex-5-en-2-yl)amine
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Overview
Description
(4-Chlorophenyl)methylamine is an organic compound with the molecular formula C13H18ClN It is a derivative of amine, characterized by the presence of a chlorophenyl group and a hexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with hex-5-en-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (4-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
(4-Chlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)methylamine: Characterized by the presence of a chlorophenyl group and a hexenyl chain.
(4-Chlorophenyl)methylamine derivatives: Various derivatives with different substituents on the aromatic ring or the hexenyl chain.
Uniqueness
(4-Chlorophenyl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a hexenyl chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]hex-5-en-2-amine |
InChI |
InChI=1S/C13H18ClN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h3,6-9,11,15H,1,4-5,10H2,2H3 |
InChI Key |
WVYHKVOZMVQWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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